molecular formula C14H22N2O3 B2363293 ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 565215-69-2

ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2363293
CAS No.: 565215-69-2
M. Wt: 266.341
InChI Key: VONAGVZAIYOHNB-UHFFFAOYSA-N
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Description

Ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes an ethyl ester group, an isobutylcarbamoyl group, and two methyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,5-dimethylpyrrole-2-carboxylic acid with isobutyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(methylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-(tert-butylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-(phenylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-(isobutylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the isobutylcarbamoyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

ethyl 3,5-dimethyl-4-(2-methylpropylcarbamoyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-6-19-14(18)12-9(4)11(10(5)16-12)13(17)15-7-8(2)3/h8,16H,6-7H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONAGVZAIYOHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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